Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Overview
Description
Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is an organic compound that features a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromobenzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with tert-butyl carbamate to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Esterification: The amine is then esterified with methyl acrylate under basic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the synthesis may be optimized using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products with different substituents on the phenyl ring.
Deprotection: The free amine derivative.
Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The Boc group provides steric hindrance, protecting the amine functionality during reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
- Methyl 3-(4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
- Methyl 3-(4-methylphenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions, making this compound valuable in synthetic organic chemistry .
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFQRJWLHKSHPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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